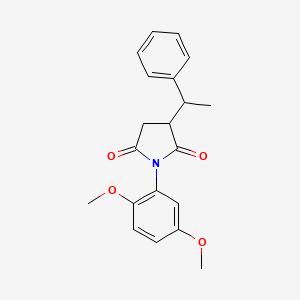
1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Overview
Description
1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a designer drug in recent years. It belongs to the class of psychoactive substances known as bath salts, which are synthetic derivatives of cathinone.
Mechanism of Action
MDPV works by blocking the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a surge of euphoria and stimulation, as well as increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
MDPV has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and bronchodilation. It has also been linked to the release of stress hormones such as cortisol and adrenaline.
Advantages and Limitations for Lab Experiments
MDPV has been used in a number of lab experiments to study its effects on the central nervous system. Its ability to block the reuptake of dopamine, norepinephrine, and serotonin makes it a valuable tool for studying the role of these neurotransmitters in the brain. However, its potency and potential for abuse make it a challenging substance to work with in the lab.
Future Directions
There are a number of future directions for research on MDPV. One area of interest is its potential as a treatment for depression and other mood disorders. Its ability to increase levels of dopamine, norepinephrine, and serotonin in the brain may make it a promising candidate for these conditions. Another area of interest is its potential as a tool for studying the role of neurotransmitters in addiction and substance abuse. Finally, there is a need for further research on the long-term effects of MDPV use, particularly on the brain and other organs.
Scientific Research Applications
MDPV has been extensively studied for its effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This has been linked to its stimulant and euphoric effects.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(14-7-5-4-6-8-14)16-12-19(22)21(20(16)23)17-11-15(24-2)9-10-18(17)25-3/h4-11,13,16H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYSRYCQDCHSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3889211.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3889214.png)
![3-(2-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3889215.png)
![5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3889223.png)
![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3889236.png)
![4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3889240.png)
![2-bromo-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3889244.png)
![N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3889257.png)

![1,3-benzodioxole-5-carbaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3889267.png)
![5-[(benzyloxy)methyl]-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran](/img/structure/B3889279.png)
![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol hydrochloride](/img/structure/B3889287.png)
![6-chloro-3-[3-(2-furyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3889299.png)
![3-anilino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3889304.png)